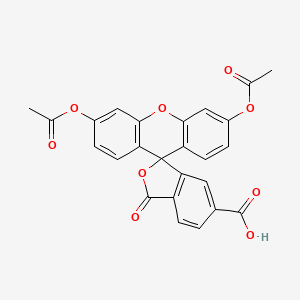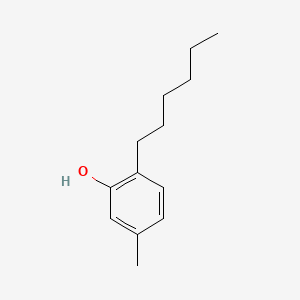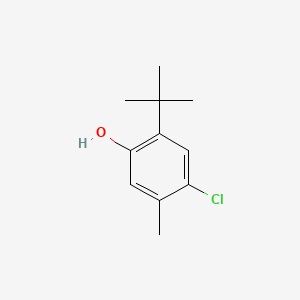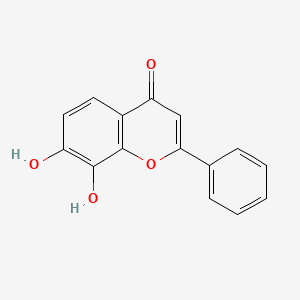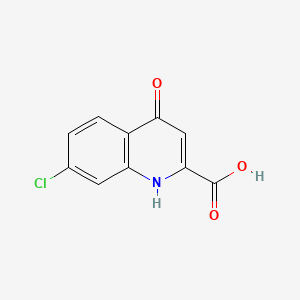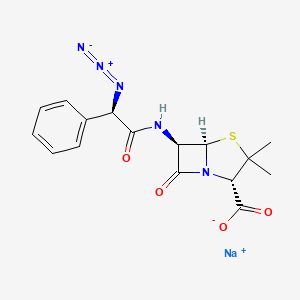
Azidocillin sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidocillin sodium is an organic sodium salt. It contains an azidocillin(1-).
Applications De Recherche Scientifique
Pharmacokinetics in Healthy Adults : Bergan and Sørensen (1980) conducted cross-over studies on healthy volunteers with azidocillin-sodium, analyzing its pharmacokinetics at different dosages and forms, including tablets, suspensions, and injections. They observed varying serum half-life values and bioavailability, providing insight into its biopharmaceutical properties (Bergan & Sørensen, 1980).
Clinical Effectiveness in Scarlet Fever : Bengtsson, Holmgren, and Tunevall (1969) compared the clinical effect of azidocillin with penicillin V in treating scarlet fever. Their study highlighted azidocillin's effectiveness against Haemophilus influenzae and its relation to respiratory tract disease post-treatment (Bengtsson, Holmgren, & Tunevall, 1969).
Pseudomonas Infections of the Lung : Daikos et al. (1979) examined the efficacy of azlocillin in treating serious Pseudomonas infections of the respiratory tract, noting its good penetration into bronchial secretions and high in vitro potency (Daikos, Giamarellou, Hadjipolydorou, & Kanellakopoulou, 1979).
Treatment of Acute Otitis Media : Bergholtz, Hallander, and Rudberg (1973) investigated azidocillin's clinical effect in patients with acute otitis media. The study highlighted its effectiveness against penicillin-sensitive bacteria, including Haemophilus influenzae (Bergholtz, Hallander, & Rudberg, 1973).
Treatment of Chest Infections : Raeburn and Devine (1973) reported on the use of azidocillin in treating respiratory infections. They noted improvements in most patients, with variations in serum levels based on administration method (Raeburn & Devine, 1973).
Antibacterial Activity Studies : Soares and Trabulsi (1979) evaluated the antimicrobial activity of azlocillin against various clinical isolates, finding it particularly effective against Pseudomonas strains (Soares & Trabulsi, 1979).
Pharmacokinetics in Children with Cystic Fibrosis : Bergan and Michalsen (1979) studied azlocillin's pharmacokinetics in children with cystic fibrosis, noting its altered serum concentrations and elimination kinetics in this patient group (Bergan & Michalsen, 1979).
Propriétés
Numéro CAS |
35334-12-4 |
|---|---|
Nom du produit |
Azidocillin sodium salt |
Formule moléculaire |
C16H16N5NaO4S |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
Clé InChI |
DKUPMJBOYNDXNY-BQQXAYLNSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
Apparence |
Solid powder |
Autres numéros CAS |
35334-12-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azidocillin sodium salt; Globacillin; Nalpen; Longatren; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



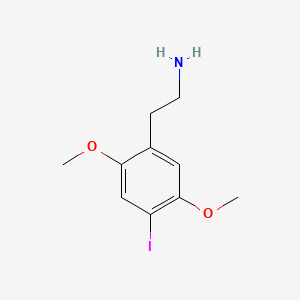
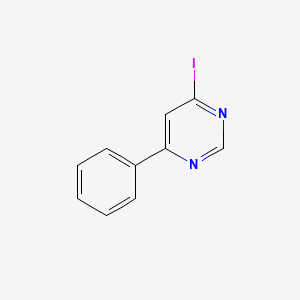
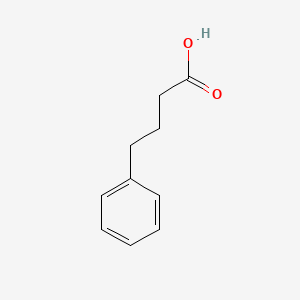
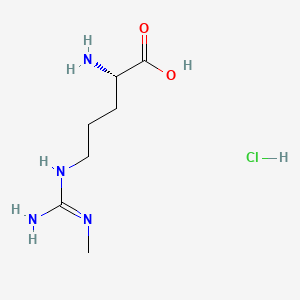
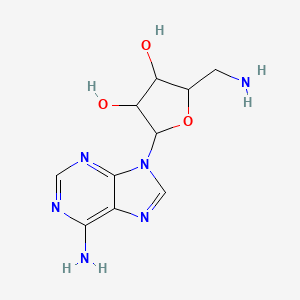
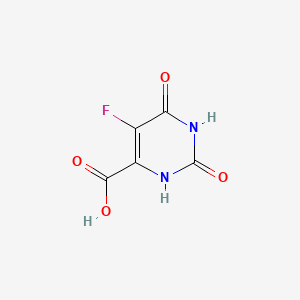
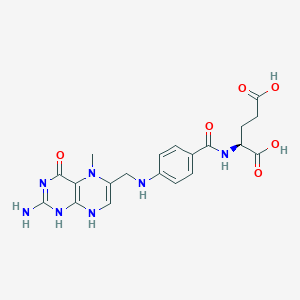
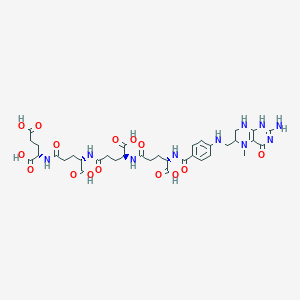
![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)
